[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, an iodinated pyrimidine ring, and a dimethoxyphosphorylacetate moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like automated synthesis and real-time monitoring are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The iodinated pyrimidine ring can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxide ions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the iodine atom may result in an amino-substituted pyrimidine derivative .
Scientific Research Applications
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Pivalate
- [(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid
Uniqueness
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate is unique due to the presence of the iodine atom in the pyrimidine ring and the dimethoxyphosphorylacetate group. These features confer distinct chemical properties, such as increased reactivity and specific biological interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
115365-23-6 |
---|---|
Molecular Formula |
C13H18IN2O9P |
Molecular Weight |
504.17 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C13H18IN2O9P/c1-22-26(21,23-2)6-11(18)24-5-9-8(17)3-10(25-9)16-4-7(14)12(19)15-13(16)20/h4,8-10,17H,3,5-6H2,1-2H3,(H,15,19,20)/t8-,9+,10+/m0/s1 |
InChI Key |
RYGVMOFBUQQDNA-IVZWLZJFSA-N |
Isomeric SMILES |
COP(=O)(CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O)OC |
Canonical SMILES |
COP(=O)(CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.